N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research has elucidated the crystal structures of related compounds, highlighting their conformational characteristics and intramolecular interactions. For instance, the study of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds reveals a folded conformation about the thioacetamide bridge, with significant inclination between the pyrimidine and benzene rings. This structural insight is crucial for understanding the molecular interactions and stability of such compounds (Subasri et al., 2016).
Synthesis and Antifolate Activity
The synthesis of classical and nonclassical analogues of pyrimidine derivatives demonstrates their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. For example, the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues have shown significant inhibitory activity against human DHFR and various tumor cells in culture, positioning them as promising candidates for cancer treatment (Gangjee et al., 2007).
Antimicrobial Activity
Synthetic efforts have also led to compounds with notable antimicrobial properties. A specific compound exhibited activity towards S. aureus and other microbial strains, indicating its potential application in treating infections caused by these pathogens (Attia et al., 2014).
Dual Inhibition of TS and DHFR
Further studies have developed compounds as dual inhibitors of thymidylate synthase (TS) and DHFR. These compounds, through their unique structural features, offer a promising approach for cancer therapy by simultaneously targeting two critical enzymes involved in nucleotide biosynthesis, showcasing the potential for the development of more effective anticancer drugs (Gangjee et al., 2008).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-15(18-7-10-4-5-13-14(6-10)24-9-23-13)8-25-16-11-2-1-3-12(11)19-17(22)20-16/h4-6H,1-3,7-9H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWHBNZNAMGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.